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Introduction
Cytokeratin 17 (CK17), a 46 kDa acidic type I intermediate filament protein, is a key player in

the structural integrity and function of epithelial cells. While its upregulation in various cancers

and inflammatory skin conditions is well-documented, its expression in normal, healthy human

tissues follows a distinct and restricted pattern. This technical guide provides an in-depth

overview of CK17 expression in normal human tissues, complete with quantitative data,

detailed experimental protocols, and visualizations of associated signaling pathways and

workflows. Understanding the baseline expression of CK17 is critical for its validation as a

biomarker and for the development of targeted therapeutics.

Data Presentation: Quantitative Expression of
Cytokeratin 17 in Normal Human Tissues
The expression of Cytokeratin 17 in normal human tissues is highly specific, primarily localized

to the basal and myoepithelial cells of complex epithelia. The following tables summarize the

quantitative and qualitative expression data compiled from immunohistochemical and

transcriptomic studies.

Table 1: CK17 Protein Expression in Various Normal
Human Tissues
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Tissue
Epithelial Cell
Type

Staining
Intensity

Percentage of
Positive Cells
(Range)

Cellular
Localization

Skin

Hair Follicle

(Outer Root

Sheath)

Strong High Cytoplasmic

Sebaceous

Glands (Cambial

Cells)

Moderate to

Strong
Moderate to High Cytoplasmic

Nail Bed Strong High Cytoplasmic

Epidermis

(Normal)
Negative 0% -

Breast
Myoepithelial

Cells
Strong High Cytoplasmic

Luminal

Epithelial Cells
Negative 0% -

Prostate Basal Cells Strong High Cytoplasmic

Acinar (Luminal)

Cells
Negative 0% -

Salivary Gland
Myoepithelial

Cells
Strong High Cytoplasmic

Ductal

Epithelium

(Basal Cells)

Moderate to

Strong
Moderate to High Cytoplasmic

Respiratory Tract

Pseudostratified

Epithelium

(Basal Cells)

Moderate to

Strong
Moderate to High Cytoplasmic

Urinary Bladder
Urothelium

(Basal Cells)
Moderate Moderate Cytoplasmic
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Oral Mucosa Basal Cells Low to Moderate
8.3% (in one

study)[1]
Cytoplasmic

Cervix
Exocervix (Basal

Cells)

Positive

(Intensity not

specified)

Variable Cytoplasmic

Thyroid Follicular Cells Negative 0% -

Gastrointestinal

Tract

Esophageal

Mucosa (Basal

Cells)

Positive

(Intensity not

specified)

Variable Cytoplasmic

Stomach,

Intestines, Colon
Negative 0% -

Data synthesized from multiple sources, including the Human Protein Atlas and specific

research articles.[1][2][3][4][5][6][7]

Table 2: KRT17 Gene Expression in Normal Human
Tissues (GTEx Data)
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Tissue Normalized mRNA Expression (TPM)

Skin - Not Sun Exposed (Suprapubic) High[4]

Skin - Sun Exposed (Lower leg) High[4]

Breast - Mammary Tissue Moderate to High[4]

Minor Salivary Gland Moderate[4]

Esophagus - Mucosa Moderate[4]

Vagina Moderate

Cervix - Ectocervix Moderate

Prostate Low to Moderate

Bladder Low

Lung Low

Thyroid Very Low

TPM: Transcripts Per Million. Data reflects relative expression levels and is sourced from the

Genotype-Tissue Expression (GTEx) project via GeneCards.[4]

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible detection of CK17. Below

are composite protocols for Immunohistochemistry (IHC), Western Blotting, and RT-qPCR,

based on common practices and specific product datasheets.

Immunohistochemistry (IHC) Protocol for CK17
This protocol is optimized for the detection of CK17 in formalin-fixed, paraffin-embedded

(FFPE) human tissue sections.

Deparaffinization and Rehydration:

Immerse slides in Xylene: 2 changes, 10 minutes each.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.genecards.org/cgi-bin/carddisp.pl?gene=KRT17
https://www.genecards.org/cgi-bin/carddisp.pl?gene=KRT17
https://www.genecards.org/cgi-bin/carddisp.pl?gene=KRT17
https://www.genecards.org/cgi-bin/carddisp.pl?gene=KRT17
https://www.genecards.org/cgi-bin/carddisp.pl?gene=KRT17
https://www.genecards.org/cgi-bin/carddisp.pl?gene=KRT17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immerse in 100% Ethanol: 2 changes, 10 minutes each.

Immerse in 95% Ethanol: 5 minutes.

Immerse in 70% Ethanol: 5 minutes.

Rinse in cold running tap water.[8]

Antigen Retrieval:

Heat-Induced Epitope Retrieval (HIER) is recommended.

Immerse slides in a staining jar containing Antigen Retrieval Solution (e.g., Citrate Buffer,

pH 6.0 or EDTA Buffer, pH 8.0).[8]

Heat the solution with slides in a microwave oven at high power for 5-10 minutes, followed

by medium-high power for 8 minutes. Do not allow to boil dry.

Allow slides to cool to room temperature in the buffer for at least 20 minutes.

Inactivation of Endogenous Peroxidase:

Incubate sections with 3% Hydrogen Peroxide in PBS for 5-15 minutes at room

temperature to block endogenous peroxidase activity.[9]

Rinse slides with PBS: 3 changes, 3 minutes each.

Blocking:

Incubate sections with a blocking solution (e.g., 5-10% normal goat serum in PBS) for 30-

60 minutes at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody against CK17 to its optimal concentration in antibody diluent.

Recommended clones include E3, BSB-33, or EP1623.[10]

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified

chamber.
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Detection System:

Rinse slides with PBS: 3 changes, 5 minutes each.

Incubate with a biotinylated secondary antibody (if using an avidin-biotin complex method)

or an HRP-polymer-conjugated secondary antibody for 30-60 minutes at room

temperature.

Rinse slides with PBS: 3 changes, 5 minutes each.

If using an ABC kit, incubate with the avidin-biotin-enzyme complex for 30 minutes at room

temperature.

Chromogen Application:

Incubate sections with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until

the desired stain intensity develops (typically 5-10 minutes).[11]

Rinse slides with deionized water.

Counterstaining and Mounting:

Counterstain with Hematoxylin for 1 minute to visualize cell nuclei.

"Blue" the sections in running tap water.

Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in

xylene.

Mount with a permanent mounting medium and coverslip.

Western Blot Protocol for CK17
This protocol outlines the detection of CK17 in protein lysates from tissues or cells.

Sample Preparation (Cell/Tissue Lysate):

For tissues, homogenize in ice-cold RIPA buffer containing protease inhibitors.
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For adherent cells, wash with ice-cold PBS, then add ice-cold RIPA buffer and scrape the

cells.[12]

Incubate the lysate on ice for 30 minutes with agitation.

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

Transfer the supernatant to a new tube and determine the protein concentration using a

BCA or Bradford assay.

SDS-PAGE:

Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.[13]

Boil the samples at 95-100°C for 5 minutes.

Load the samples and a molecular weight marker onto a 10% or 12.5% SDS-

polyacrylamide gel.[14]

Run the gel at 100-120 V until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system. Activate the PVDF membrane with methanol for 1

minute prior to use.[13]

Transfer at 100 V for 1 hour or overnight at a lower voltage in a cold room.

Blocking:

Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room

temperature with gentle agitation.[12][15]

Antibody Incubation:
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Incubate the membrane with the primary anti-CK17 antibody diluted in blocking buffer

overnight at 4°C with gentle agitation.[13][14]

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking

buffer for 1 hour at room temperature.[14]

Wash the membrane three times with TBST for 10 minutes each.

Detection:

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5

minutes.[14]

Capture the chemiluminescent signal using an imaging system or X-ray film.

RT-qPCR Protocol for KRT17 Gene Expression
This two-step protocol is for the quantification of KRT17 mRNA levels.

RNA Extraction:

Isolate total RNA from fresh or frozen tissue samples using a TRIzol-based method or a

commercial RNA extraction kit.

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and

by gel electrophoresis to check for intact ribosomal RNA bands.

DNase Treatment and Reverse Transcription (cDNA Synthesis):

Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., M-MLV or

SuperScript II) with random hexamers or oligo(dT) primers.[16]

The typical reaction includes RNA, primers, dNTPs, reverse transcriptase buffer, RNase

inhibitor, and the reverse transcriptase enzyme.
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Incubate at 42-44°C for 1 hour, followed by inactivation of the enzyme at 92°C for 10

minutes.[16]

Quantitative PCR (qPCR):

Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

10 µL of 2x SYBR Green Master Mix

1 µL of forward primer (10 µM stock)

1 µL of reverse primer (10 µM stock)

2 µL of diluted cDNA (template)

6 µL of nuclease-free water

KRT17 Primer Sequences (Example):

Forward: 5'-ATCCTGCTGGATGTGAAGACGC-3'[11]

Reverse: 5'-TCCACAATGGTACGCACCTGAC-3'[11]

Thermal Cycling Conditions (Example):

Initial Activation: 95°C for 10 minutes.

40 Cycles:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 60 seconds.[11]

Melting Curve Analysis: To verify the specificity of the amplicon.

Run samples in triplicate and include no-template controls.

Analyze the data using the ΔΔCt method, normalizing KRT17 expression to a stable

housekeeping gene (e.g., GAPDH, ACTB).
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Signaling Pathways and Workflows
Visualizing the complex biological and experimental processes is essential for a clear

understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway of CK17 Induction by Interferon-
Gamma
In response to certain stimuli like tissue injury or inflammation, CK17 expression can be

induced in keratinocytes. A key pathway involves the cytokine Interferon-gamma (IFNγ) and the

STAT1 transcription factor.[2]

Extracellular Cell Membrane Cytoplasm Nucleus

Interferon-gamma (IFNγ) IFNγ Receptor
Binds

JAK1 / JAK2
Activates

STAT1 (inactive)
Phosphorylates

STAT1 Dimer (active)
Dimerizes

Gamma-Activated Sequence (GAS)
Binds to

KRT17 Gene
Promotes Transcription

CK17 mRNA
Transcription

Click to download full resolution via product page

Caption: IFNγ-mediated signaling pathway for the induction of Cytokeratin 17 expression.

Experimental Workflow: Immunohistochemistry
The following diagram illustrates the key steps in a typical immunohistochemistry protocol for

detecting protein expression in tissue sections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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